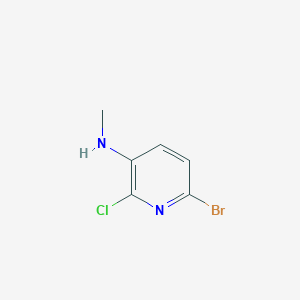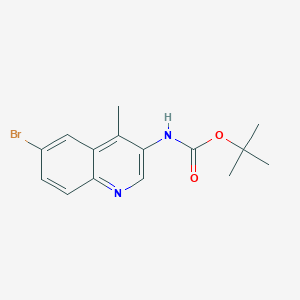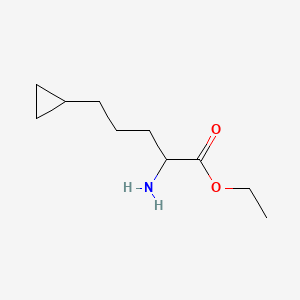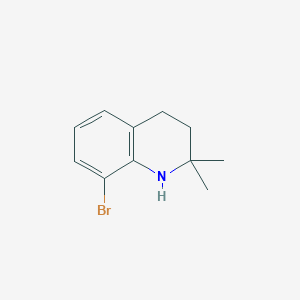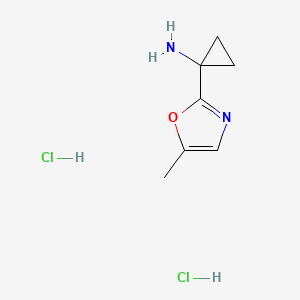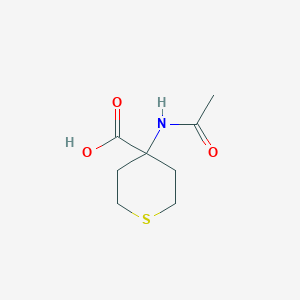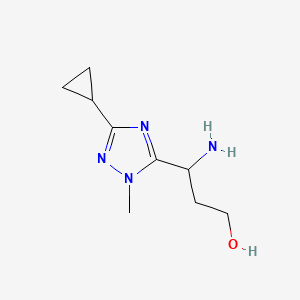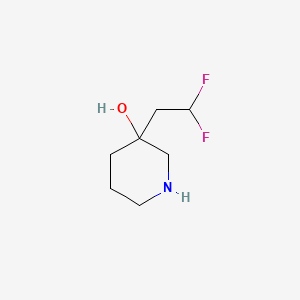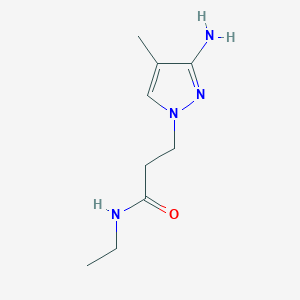![molecular formula C7H13BrO3 B13481274 Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group attached to a methylpropan-2-yl moiety, which is further connected to a methoxyacetate group
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate can be synthesized through the reaction of methyl 2-hydroxyacetate with 1-bromo-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted esters or amides.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols or carboxylic acids.
科学研究应用
Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
作用机制
The mechanism of action of methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate involves its reactivity towards nucleophiles and bases. The bromo group acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The ester moiety can undergo hydrolysis or transesterification, depending on the reaction conditions.
相似化合物的比较
Methyl bromoacetate: Similar in structure but lacks the methylpropan-2-yl group.
2-Bromo-2-methylpropane: Contains the bromo and methylpropan-2-yl groups but lacks the ester functionality.
Methyl 2-bromoacetate: Similar ester structure but with a different bromo substitution pattern.
Uniqueness: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate is unique due to the combination of its bromo and ester functionalities, which provide a versatile platform for various chemical transformations and applications in synthesis.
属性
分子式 |
C7H13BrO3 |
|---|---|
分子量 |
225.08 g/mol |
IUPAC 名称 |
methyl 2-(1-bromo-2-methylpropan-2-yl)oxyacetate |
InChI |
InChI=1S/C7H13BrO3/c1-7(2,5-8)11-4-6(9)10-3/h4-5H2,1-3H3 |
InChI 键 |
PEWGKOSIODBUJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CBr)OCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
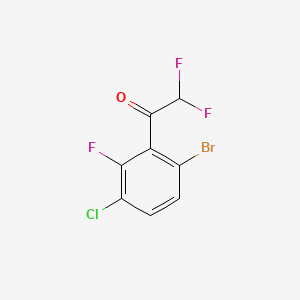
![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)
